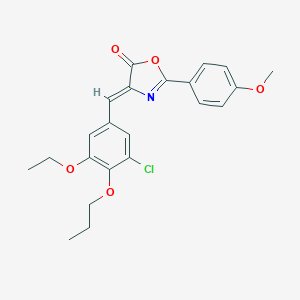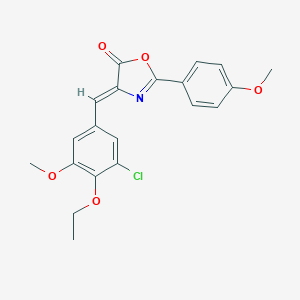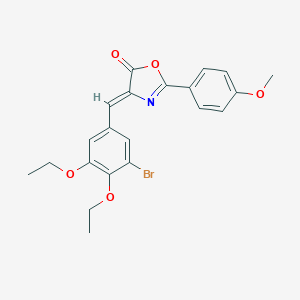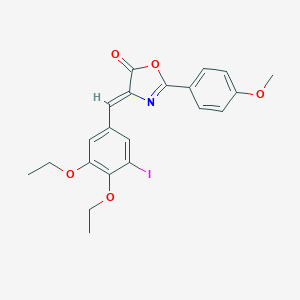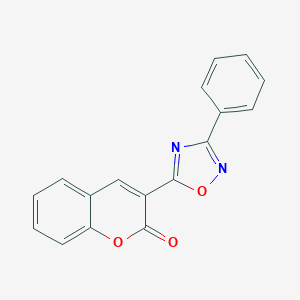
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as POC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. POC is a fused heterocyclic compound that contains a coumarin moiety and an oxadiazole ring, making it a potent molecule for various biological and chemical activities.
Mécanisme D'action
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the inflammatory response. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is its potent antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of novel antibiotics and anti-inflammatory drugs. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit low toxicity, making it a safe candidate for further development. However, one of the limitations of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is its poor solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, including the development of novel antibiotics and anti-inflammatory drugs. Additionally, the development of new synthetic methods for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one may lead to the discovery of more potent analogs with improved solubility and bioavailability. Furthermore, the application of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in the field of materials science may lead to the development of new materials with unique properties. Overall, the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds great promise for the discovery of novel drugs and materials with various applications.
Méthodes De Synthèse
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be achieved through various methods, including the condensation reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux conditions in ethanol, and the product is isolated through crystallization.
Applications De Recherche Scientifique
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and asthma.
Propriétés
Formule moléculaire |
C17H10N2O3 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-18-15(19-22-16)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
ZQXJYENAFIFUPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![5-bromo-N-({3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B283788.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)
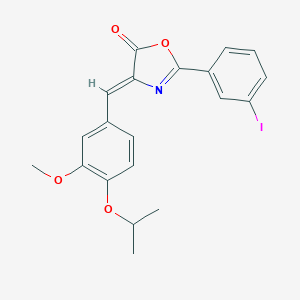
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)
